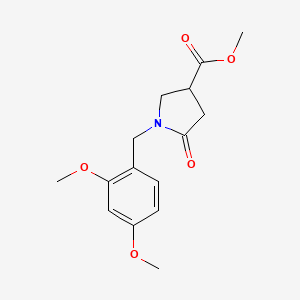
2-(2'-Chlorostyryl)benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2'-Chlorostyryl)benzothiazole is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring fused with a 2-chlorophenyl group through an ethenyl linkage. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2'-Chlorostyryl)benzothiazole typically involves the reaction of 2-chlorobenzaldehyde with 2-aminothiophenol. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which subsequently undergoes cyclization to yield the desired benzothiazole derivative. The reaction conditions often include the use of a suitable solvent such as ethanol or acetic acid, and the reaction is typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2'-Chlorostyryl)benzothiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Halogenated benzothiazole derivatives.
Applications De Recherche Scientifique
2-(2'-Chlorostyryl)benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2'-Chlorostyryl)benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(4-Chlorophenyl)ethenyl]-1,3-benzothiazole
- 2-[2-(2-Chlorophenyl)ethenyl]-1,3-benzoxazole
- 2-[2-(2-Chlorophenyl)ethenyl]-1,3-benzimidazole
Uniqueness
2-(2'-Chlorostyryl)benzothiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and potency in various applications, making it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C15H10ClNS |
|---|---|
Poids moléculaire |
271.8 g/mol |
Nom IUPAC |
2-[2-(2-chlorophenyl)ethenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H10ClNS/c16-12-6-2-1-5-11(12)9-10-15-17-13-7-3-4-8-14(13)18-15/h1-10H |
Clé InChI |
HTEKLEOBQXASPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3S2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Trichloromethyl-[1,3]dioxane](/img/structure/B8768909.png)


![2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B8768940.png)

![Benzyl hexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B8768953.png)

![Naphtho[1,2-d]thiazole](/img/structure/B8768961.png)

